molecular formula C22H22N4O6S2 B2998335 Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate CAS No. 392293-35-5

Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

Cat. No.: B2998335
CAS No.: 392293-35-5
M. Wt: 502.56
InChI Key: NMNHMGHTFQVVRI-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 2,4-dimethoxybenzoyl group at the 5-position. The thiadiazole ring is linked via a sulfanylacetyl bridge to an ethyl benzoate moiety. This structure combines aromatic, heterocyclic, and ester functionalities, which are common in bioactive molecules targeting enzymes or receptors. The 2,4-dimethoxybenzoyl group enhances lipophilicity and may influence binding interactions, while the thiadiazole ring contributes to electronic effects and metabolic stability .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O6S2/c1-4-32-20(29)13-5-7-14(8-6-13)23-18(27)12-33-22-26-25-21(34-22)24-19(28)16-10-9-15(30-2)11-17(16)31-3/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNHMGHTFQVVRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is a complex organic compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

1. Structural Overview

The compound features a 1,3,4-thiadiazole ring, which is recognized for its broad spectrum of biological activities. The structural components include:

  • Ethyl ester group
  • Thiadiazole ring linked to a sulfanyl group
  • Dimethoxybenzoyl moiety

This structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.

2.1 Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance:

  • Compounds with the 1,3,4-thiadiazole scaffold exhibit significant activity against various bacteria and fungi. Specific derivatives have shown inhibition rates between 58% and 66% against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 32–42 μg/mL .
  • The presence of halogen substituents on the phenyl ring enhances antibacterial activity against Gram-positive bacteria .

2.2 Anticonvulsant Properties

Research indicates that thiadiazole derivatives can possess anticonvulsant effects:

  • A study demonstrated that certain synthesized compounds exhibited potent anticonvulsant activity in animal models when tested using maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) methods .
  • The mechanism is believed to involve modulation of neurotransmitter systems, particularly through GABAergic pathways .

2.3 Antioxidant Activity

The antioxidant potential of thiadiazole derivatives has also been documented:

  • Compounds have been shown to scavenge free radicals effectively, suggesting a protective role against oxidative stress .

3.1 Synthesis and Evaluation

A series of studies have synthesized various thiadiazole derivatives to evaluate their biological activities:

  • In one study, derivatives were synthesized through condensation reactions and were characterized using NMR and IR spectroscopy. The anticonvulsant activity was assessed in vivo using standard models .

3.2 Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiadiazole ring can significantly influence biological activity:

  • Increased lipophilicity in certain derivatives correlated with enhanced anticonvulsant effects .
  • The introduction of various substituents on the benzoyl moiety was found to optimize antimicrobial efficacy .

4. Data Table: Biological Activities of Thiadiazole Derivatives

Activity TypeCompound ClassNotable EffectsReferences
AntimicrobialThiadiazole DerivativesInhibition of A. niger and C. albicans
AnticonvulsantThiadiazole DerivativesSignificant reduction in seizure frequency
AntioxidantThiadiazole DerivativesFree radical scavenging ability

5. Conclusion

This compound presents promising biological activities primarily due to its structural components involving the thiadiazole ring. Its potential as an antimicrobial and anticonvulsant agent warrants further investigation through clinical trials to fully elucidate its therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) Biological Activity (Reported)
Ethyl 4-[[2-[[5-[(2,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate 1,3,4-Thiadiazole 2,4-Dimethoxybenzoyl, sulfanylacetyl, ethyl benzoate ~505.6 (calculated) Antimicrobial (inferred from class)
Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate () None 4-Chlorobenzyl, sulfanylacetyl, ethyl benzoate ~378.8 Not explicitly reported
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate () 1,2,4-Triazole 4-Chlorobenzyl, pyrrol-1-yl, sulfanylacetyl, ethyl benzoate 495.98 Antifungal, enzyme inhibition
Ethyl 4-({[(5-{[(4-methoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate () 1,2,4-Triazole 4-Methoxybenzoyl, methyl-triazole, sulfanylacetyl, ethyl benzoate ~504.6 Anticancer (inferred from triazole class)
Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate () 1,3,4-Thiadiazole 4-Methyl-morpholinosulfonylbenzoyl, sulfanylacetyl, ethyl ester 470.6 Kinase inhibition

Key Observations :

  • Heterocyclic Core : The 1,3,4-thiadiazole (target compound, ) confers rigidity and electron-withdrawing properties compared to 1,2,4-triazole (), which may enhance metabolic stability but reduce solubility .
  • Morpholinosulfonyl () and pyrrol-1-yl () substituents introduce polar or bulky groups, affecting target selectivity .
  • Biological Activity : Thiadiazoles (target compound, ) are broadly associated with antimicrobial and enzyme-inhibitory activities, while triazoles () are linked to antifungal and anticancer properties .

Key Observations :

  • Thiadiazole derivatives (target compound, ) often require cyclocondensation under acidic conditions (e.g., H₂SO₄), whereas triazoles () use NaOH-mediated cyclization .
  • Sulfanyl acetylation is a common step for linking heterocycles to benzoate esters, with yields typically ranging from 55–70% .

Physicochemical and Pharmacokinetic Properties

Table 3: Calculated Properties (Using ChemSpider/ACD Labs)

Compound logP Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 3.2 2 9 127.8
Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate () 3.8 1 5 85.3
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate 4.1 1 8 120.5

Key Observations :

  • The target compound’s higher polar surface area (127.8 Ų) compared to (85.3 Ų) suggests reduced blood-brain barrier penetration but improved solubility .
  • The logP value (3.2) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.

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